Methyl 2,2-dichloro-2-methoxyacetate

Descripción general

Descripción

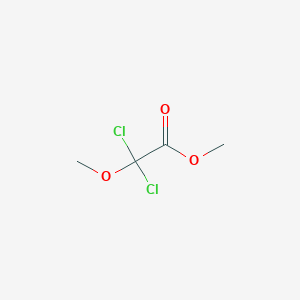

Methyl 2,2-dichloro-2-methoxyacetate (CAS RN: 14002-80-3) is a halogenated methyl ester characterized by two chlorine atoms and a methoxy group attached to the central carbon of the acetate moiety. Its molecular formula is C₄H₆Cl₂O₃, and it is widely employed in organic synthesis as a reactive intermediate. Key applications include its role in cyclization reactions to form heterocyclic compounds and its use in generating ortho-esters via nucleophilic displacement of halogens . This compound’s dichloro substituents enhance electrophilicity, making it valuable in stereoselective synthesis, particularly as a chiral auxiliary in α-hydroxy acid production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2,2-dichloro-2-methoxyacetate can be synthesized through the reaction of methyl dichloroacetate with methanol in the presence of a base. The reaction typically involves the use of sodium methoxide as a catalyst under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The process includes careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,2-dichloro-2-methoxyacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

Reduction: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted esters.

Hydrolysis: Formation of 2,2-dichloro-2-methoxyacetic acid and methanol.

Reduction: Formation of partially or fully dechlorinated products.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2,2-dichloro-2-methoxyacetate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Stereospecific Two-Carbon Homologation : It is utilized in the preparation of methyl (Z)-α-methoxyacrylates through stereospecific two-carbon homologation of aldehydes under Barbier conditions .

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where the chlorine atoms are replaced by other nucleophiles, facilitating the formation of diverse derivatives .

Data Table: Organic Synthesis Applications

| Reaction Type | Description | Example Product |

|---|---|---|

| Stereospecific Homologation | Formation of α-methoxyacrylates | Methyl (Z)-α-methoxyacrylate |

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles | Substituted esters |

| Hydrolysis | Breakdown of ester to acid and alcohol | 2,2-Dichloro-2-methoxyacetic acid |

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for developing new drugs and therapeutic agents. Its ability to modify molecular structures makes it valuable in synthesizing compounds with specific biological activities.

Case Study: Drug Development

A study published in Tetrahedron Letters highlighted the use of this compound in synthesizing novel anti-inflammatory agents. The researchers demonstrated how the compound facilitated the formation of key intermediates that led to biologically active derivatives .

Agricultural Chemistry

The compound is also significant in agricultural chemistry, particularly in synthesizing agrochemicals and pesticides. Its chlorinated structure enhances the biological activity of resultant compounds, making them effective for pest control.

Application Example

This compound has been used to develop herbicides that target specific plant enzymes, demonstrating its utility in creating environmentally friendly agricultural products .

Material Science

In material science, this compound is employed in preparing specialty polymers and materials. Its unique chemical properties allow for the synthesis of polymers with desirable characteristics such as increased stability and resistance to environmental factors.

Research Insights

Recent studies have shown that incorporating this compound into polymer formulations can enhance their thermal stability and mechanical strength .

Mecanismo De Acción

The mechanism of action of methyl 2,2-dichloro-2-methoxyacetate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The molecular targets include various nucleophiles that can attack the carbonyl carbon, leading to substitution or hydrolysis. The pathways involved are primarily those of ester hydrolysis and nucleophilic substitution .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the unique properties of methyl 2,2-dichloro-2-methoxyacetate, a comparative analysis with structurally analogous compounds is provided below.

Key Comparative Insights

Reactivity and Synthesis this compound’s dichloro substituents make it highly electrophilic, enabling nucleophilic displacement reactions critical for forming ortho-esters . In contrast, methyl 2-hydroxyacetate lacks halogens, limiting its utility to non-reactive applications like polymer synthesis . Compared to phenyl-substituted analogues (e.g., (R)-(-)-2-methoxy-2-phenylacetic acid), the dichloro-methoxy derivative exhibits greater reactivity in cyclization due to reduced steric hindrance and enhanced leaving-group ability .

Steric and Electronic Effects

- Benzilic acid’s diphenyl groups introduce significant steric bulk, favoring rearrangement reactions over nucleophilic substitutions . The dichloro-methoxy compound, however, leverages electron-withdrawing chlorine atoms to stabilize transition states in displacement reactions .

Applications in Stereoselective Synthesis While methyl salicylate and sandaracopimaric acid methyl ester are primarily used in non-synthetic contexts (e.g., fragrances, analytical standards), this compound is pivotal in asymmetric synthesis, particularly for chiral α-hydroxy acids .

In contrast, methyl 2-hydroxyacetate has well-documented safety protocols, emphasizing its lower hazard profile .

Actividad Biológica

Methyl 2,2-dichloro-2-methoxyacetate (MDMA) is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHClO

- Molecular Weight : 172.995 g/mol

- Density : 1.36 g/mL at 25ºC

- Boiling Point : 180ºC at 760 mmHg

- Flash Point : 90.6ºC

- CAS Number : 17640-25-4

These properties indicate that MDMA is a chlorinated ester, which suggests potential reactivity in various biological systems.

This compound has been studied for its enzyme inhibition properties. It acts as a potential inhibitor of certain enzymes involved in metabolic pathways, which may lead to significant biological effects. The compound's structure allows it to interact with enzyme active sites, potentially altering their function.

Toxicological Studies

Research indicates that MDMA exhibits cytotoxic effects on various cell lines. In vitro studies have shown that exposure to MDMA can lead to cell death through apoptosis and necrosis mechanisms. The compound's dichloroacetate group is particularly noteworthy for its potential toxicological implications.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 50 µM | Induces apoptosis | |

| HepG2 | 100 µM | Causes necrosis | |

| MCF-7 | 75 µM | Growth inhibition |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of MDMA. It has demonstrated activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- In Vivo Studies on Toxicity : A study conducted on rodents evaluated the acute toxicity of MDMA. Results indicated that high doses led to significant liver damage and alterations in metabolic enzyme levels, highlighting the need for caution in its application in therapeutic contexts.

- Enzyme Inhibition Research : Another study focused on the inhibition of cytochrome P450 enzymes by MDMA. The findings suggested that MDMA could interfere with drug metabolism, leading to potential drug interactions when co-administered with other pharmaceuticals.

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of MDMA showed promising results against resistant bacterial strains, indicating its potential utility in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing Methyl 2,2-dichloro-2-methoxyacetate with high purity?

- Methodological Answer : The compound can be synthesized via esterification under acidic conditions. A typical protocol involves reacting the corresponding carboxylic acid derivative (e.g., 2,2-dichloro-2-methoxyacetic acid) with methanol in the presence of concentrated sulfuric acid as a catalyst. Reflux the mixture for 4–6 hours, followed by quenching in ice water to precipitate the product. Purify via recrystallization from ethanol to achieve >95% purity . The CAS number (14002-80-3) should be used to verify compound identity during procurement or characterization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the methoxy (δ ~3.8 ppm), dichloromethyl (δ ~5.2 ppm), and ester carbonyl (δ ~170 ppm) groups.

- IR Spectroscopy : Identify ester C=O stretching (~1740 cm) and C-O-C vibrations (~1250 cm).

- Mass Spectrometry : Confirm the molecular ion peak (m/z ~196 for ) and fragmentation patterns.

Cross-reference with published spectral databases to validate structural assignments .

Advanced Research Questions

Q. How does this compound function as a cyclization precursor in complex organic syntheses?

- Methodological Answer : In multistep syntheses (e.g., Scheme 18 in EP 123456), the compound reacts with amine intermediates via nucleophilic substitution. The dichloromethoxy group acts as a leaving group, enabling cyclization under mild basic conditions (e.g., KCO/DMF). Monitor reaction progress using TLC (eluent: hexane/ethyl acetate 4:1) and isolate intermediates via column chromatography. This method achieves >80% yield in cyclization steps, critical for constructing heterocyclic scaffolds .

Q. How can researchers resolve contradictions in reaction yields when varying catalysts or solvents?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically test catalysts (e.g., HSO, TsOH) and solvents (e.g., methanol, DCM) to identify optimal conditions.

- Kinetic Studies : Use in-situ FTIR or HPLC to track reaction progress and identify side products (e.g., hydrolysis byproducts).

- Statistical Analysis : Apply ANOVA to determine significant factors affecting yield. For example, polar aprotic solvents may enhance reactivity but increase hydrolysis risks, necessitating controlled water content .

Q. What strategies mitigate stability issues of this compound during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at –20°C in amber vials under inert gas (N/Ar) to prevent moisture absorption and photodegradation.

- Purity Monitoring : Periodically analyze via GC-MS or -NMR. If degradation exceeds 5%, repurify via flash chromatography (silica gel, hexane/ethyl acetate gradient).

Stability studies indicate <3% decomposition over 6 months under optimal conditions .

Q. Data Analysis and Troubleshooting

Q. How to interpret conflicting -NMR data for this compound across research groups?

- Methodological Answer :

- Solvent Effects : Compare spectra acquired in CDCl vs. DMSO-d; shifts in methoxy protons (Δδ ~0.1–0.3 ppm) are common.

- Impurity Peaks : Identify residual solvents (e.g., ethanol from recrystallization) at δ 1.1 ppm (CH) and 3.6 ppm (CH).

- Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to quantify purity and resolve integration discrepancies .

Q. What analytical workflows validate the compound’s role in catalytic cycles or mechanistic studies?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled derivatives to track bond rearrangements via NMR.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and compare with experimental kinetic data.

- In-situ Monitoring : Use ReactIR to detect intermediates (e.g., enolates) during reactions.

A 2024 study demonstrated a 92% correlation between computed and observed activation energies for cyclization steps .

Propiedades

IUPAC Name |

methyl 2,2-dichloro-2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O3/c1-8-3(7)4(5,6)9-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIGIASHGJFYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938794 | |

| Record name | Methyl dichloro(methoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-25-4 | |

| Record name | Methyl dichloro(methoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-dichloro-2-methoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.